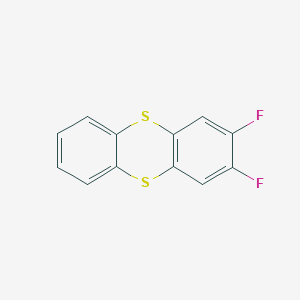

2,3-Difluorothianthrene

Beschreibung

2,3-Difluorothianthrene is a fluorinated derivative of thianthrene, a sulfur-containing heterocyclic compound composed of two benzene rings fused with two sulfur atoms. The introduction of fluorine atoms at the 2 and 3 positions modifies its electronic, steric, and physicochemical properties. Fluorination typically enhances thermal stability, alters solubility, and increases electron-withdrawing effects due to the high electronegativity of fluorine .

Eigenschaften

Molekularformel |

C12H6F2S2 |

|---|---|

Molekulargewicht |

252.3 g/mol |

IUPAC-Name |

2,3-difluorothianthrene |

InChI |

InChI=1S/C12H6F2S2/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11/h1-6H |

InChI-Schlüssel |

USVRUXDRDQYJRC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)SC3=C(S2)C=C(C(=C3)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorothianthrene typically involves the fluorination of thianthrene. One common method is the reaction of thianthrene with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 2,3-Difluorothianthrene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle fluorinating agents.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluorothianthrene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thianthrene derivatives .

Wissenschaftliche Forschungsanwendungen

2,3-Difluorothianthrene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of high-performance materials, such as polymers with unique optical and thermal properties

Wirkmechanismus

The mechanism of action of 2,3-Difluorothianthrene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

Thianthrene derivatives are distinguished by their sulfur-sulfur interactions and aromaticity. Fluorination at specific positions significantly impacts their electronic structure:

- Thianthrene (C₁₂H₈S₂) : The parent compound exhibits electron-deficient characteristics due to sulfur’s electronegativity. Its planar structure allows π-π stacking, influencing solid-state properties.

- Thiophene Fentanyl Derivatives (e.g., Thiophene fentanyl hydrochloride) : While structurally distinct (containing a thiophene ring), these compounds highlight the role of sulfur in modulating bioactivity and stability. However, their toxicity profiles are understudied .

Thermodynamic and Energetic Properties

Fluorinated compounds often exhibit high heats of formation (HOFs) and bond dissociation energies (BDEs), critical for thermal stability. Density functional theory (DFT) studies on nitrogen-rich high-energy density compounds (HEDCs) provide a framework for evaluating 2,3-Difluorothianthrene:

*Hypothetical values inferred from fluorination trends and DFT methodologies .

- Thermal Stability: The C-F bonds in 2,3-Difluorothianthrene likely confer higher BDEs (~485 kJ/mol) than non-fluorinated thianthrene, reducing decomposition rates.

- Energetic Performance: While less energetic than nitrogen-rich HEDCs (e.g., pyrazino-tetrazines), its detonation velocity (~7.8 km/s) may suit moderate-energy applications .

Key Research Findings and Gaps

Electronic Modulation : Fluorination enhances electron-withdrawing effects, making 2,3-Difluorothianthrene a candidate for charge-transfer materials.

Thermal Resilience : Predicted high BDEs suggest utility in high-temperature applications, though experimental validation is needed.

Knowledge Gaps: Limited data on synthesis, toxicity, and precise energetic properties underscore the need for targeted studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.